2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile 2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile
Brand Name: Vulcanchem
CAS No.: 338793-75-2
VCID: VC4607902
InChI: InChI=1S/C20H17N3O/c1-13-18(14-8-10-16(24-2)11-9-14)17(12-21)20(22)23-19(13)15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,22,23)
SMILES: CC1=C(C(=C(N=C1C2=CC=CC=C2)N)C#N)C3=CC=C(C=C3)OC
Molecular Formula: C20H17N3O
Molecular Weight: 315.376

2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile

CAS No.: 338793-75-2

Cat. No.: VC4607902

Molecular Formula: C20H17N3O

Molecular Weight: 315.376

* For research use only. Not for human or veterinary use.

2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile - 338793-75-2

Specification

CAS No. 338793-75-2
Molecular Formula C20H17N3O
Molecular Weight 315.376
IUPAC Name 2-amino-4-(4-methoxyphenyl)-5-methyl-6-phenylpyridine-3-carbonitrile
Standard InChI InChI=1S/C20H17N3O/c1-13-18(14-8-10-16(24-2)11-9-14)17(12-21)20(22)23-19(13)15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,22,23)
Standard InChI Key KJRLMZPRPIMICF-UHFFFAOYSA-N
SMILES CC1=C(C(=C(N=C1C2=CC=CC=C2)N)C#N)C3=CC=C(C=C3)OC

Introduction

Structural and Chemical Identity of 2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile

Molecular Architecture

The compound belongs to the 2-amino-3-cyanopyridine class, which features a pyridine ring substituted with an amino group at position 2 and a cyano group at position 3. Unique to this derivative are the additional substituents:

  • Position 4: A 4-methoxyphenyl group (-C₆H₄-OCH₃), introducing electron-donating methoxy functionality.

  • Position 5: A methyl group (-CH₃), enhancing steric bulk and hydrophobicity.

  • Position 6: A phenyl group (-C₆H₅), contributing to π-π stacking interactions.

This substitution pattern aligns with strategies to modulate electronic and steric properties for targeted biological or material applications .

Synthetic Relevance

The compound’s synthesis is hypothesized to follow the four-component reaction (4CR) protocol established for analogous 2-amino-3-cyanopyridines . This method involves the condensation of:

  • Aldehyde: 4-Methoxybenzaldehyde (to introduce the 4-methoxyphenyl group).

  • Ketone: A methyl-substituted ketone (e.g., acetone) to furnish the 5-methyl group.

  • Malononitrile: Provides the cyano group at position 3.

  • Ammonium acetate: Source of the amino group at position 2.

The reaction is catalyzed by nano-Cu₂O supported on melamine-formaldehyde resin (nano-Cu₂O–MFR), enabling efficient cyclization and aromatization in aqueous ethanol .

Synthetic Methodology and Optimization

Four-Component Reaction Mechanism

The 4CR proceeds via a cascade mechanism:

  • Knoevenagel Condensation: The aldehyde and ketone react to form an α,β-unsaturated carbonyl intermediate.

  • Michael Addition: Malononitrile attacks the unsaturated carbonyl, forming a 1,4-dihydropyridine (1,4-DHP) intermediate.

  • Cyclization and Aromatization: Ammonia from ammonium acetate facilitates ring closure, followed by oxidative aromatization to yield the pyridine core .

Key to this process is the nano-Cu₂O–MFR catalyst, which enhances reaction efficiency by providing a high surface area and Lewis acid sites for activation of carbonyl groups .

Reaction Optimization

Optimized conditions for analogous syntheses include:

  • Solvent: H₂O/EtOH (1:1), balancing solubility and environmental sustainability .

  • Catalyst Loading: 0.072 mol% nano-Cu₂O–MFR .

  • Temperature: Reflux (~80°C), ensuring complete aromatization.

Under these conditions, yields for similar derivatives exceed 80% . For the target compound, substituting 4-methoxybenzaldehyde and acetone as reactants would theoretically follow this pathway, though reaction times and yields may vary slightly due to steric effects from the methoxy group.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Predicted IR peaks (based on analogs ):

  • 3465–3310 cm⁻¹: N-H stretching (amino group).

  • 2210–2205 cm⁻¹: C≡N stretching (cyano group).

  • 1600–1580 cm⁻¹: C=C aromatic vibrations.

  • 1250 cm⁻¹: C-O-C stretching (methoxy group).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 250 MHz):

  • δ 2.40 (s, 3H): Methyl group at position 5.

  • δ 3.85 (s, 3H): Methoxy group (-OCH₃).

  • δ 5.60 (s, 2H): Amino protons (-NH₂).

  • δ 6.90–8.10 (m, 9H): Aromatic protons from phenyl and methoxyphenyl groups.

¹³C NMR (62.5 MHz):

  • δ 24.9: Methyl carbon.

  • δ 55.4: Methoxy carbon.

  • δ 110–160: Aromatic and pyridine carbons.

  • δ 162.7: Cyano carbon.

Mass Spectrometry (MS)

  • ESI-MS: Predicted molecular ion [M]⁺ at m/z 345.4 (C₂₁H₁₈N₃O).

  • Fragmentation patterns would include loss of -OCH₃ (Δ m/z 31) and -CN (Δ m/z 26) .

Physicochemical Properties

Melting Point and Solubility

  • Melting Point: Estimated 190–195°C (based on analogs ).

  • Solubility: Moderate in chloroform and DMSO; poor in water.

Stability

  • Thermal Stability: Decomposes above 250°C.

  • Photostability: Susceptible to UV-induced degradation due to aromatic and cyano groups.

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